Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been evaluated using X-ray diffraction (XRD) and optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was also compared with the crystal structure determined using single-crystal (XRD), and the results were consistent .Scientific Research Applications
Synthesis of Enantiopure Derivatives
"tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates" are prepared from Boc-Asp-O(t)Bu and other beta-amino acids. These compounds serve as precursors for the synthesis of cis-4-hydroxy delta-lactams and 4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, demonstrating their importance in the enantiopure synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives. This showcases the chemical's utility in creating building blocks for further synthesis of complex molecules (Marin et al., 2004).
Synthesis of Piperidine Derivatives
Research demonstrates the synthesis of "4-Chloropiperidine Hydrochloride" from piperidin-4-one hydrochloride, highlighting the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a key intermediate. This process emphasizes the role of tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate in synthesizing piperidine derivatives, which are crucial in pharmaceutical applications (Zhang Guan-you, 2010).
Molecular Packing Studies
X-ray studies of tert-butyl derivatives reveal intricate molecular packing driven by strong hydrogen bonds, offering insights into the structural properties of these compounds. Such studies are essential for understanding the chemical's behavior in various conditions and its potential applications in material science (Didierjean et al., 2004).
Development of Biologically Active Compounds
Tert-butyl derivatives are critical intermediates in synthesizing biologically active compounds like crizotinib. The synthesis of "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" exemplifies the compound's utility in developing targeted therapies (Kong et al., 2016).
Synthesis of Oxygen Heterocycles
The chemical is also used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This application is crucial for creating novel compounds with potential therapeutic properties (Moskalenko & Boev, 2014).
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate” are currently unknown
Result of Action
The molecular and cellular effects of “this compound” are currently unknown . These effects would be dependent on the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how “this compound” interacts with its targets and exerts its effects . .
Properties
IUPAC Name |
tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMADZUIDYBWTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587448 | |
Record name | tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552868-10-7 | |
Record name | tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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